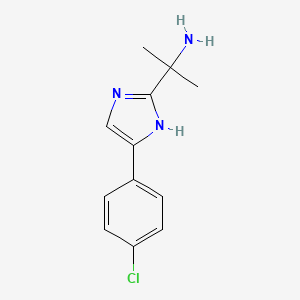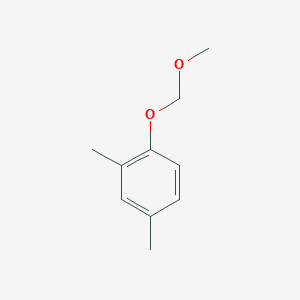
(2,3-Dimethoxy-5-nitrophenyl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,3-Dimethoxy-5-nitrophenyl)methanamine is an organic compound with the molecular formula C9H12N2O4 and a molecular weight of 212.2 g/mol It is characterized by the presence of two methoxy groups and a nitro group attached to a benzene ring, along with a methanamine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-Dimethoxy-5-nitrophenyl)methanamine typically involves the nitration of 2,3-dimethoxybenzaldehyde followed by reductive amination. The nitration step introduces the nitro group at the 5-position of the benzene ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(2,3-Dimethoxy-5-nitrophenyl)methanamine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted phenylmethanamines depending on the substituents used.
Aplicaciones Científicas De Investigación
(2,3-Dimethoxy-5-nitrophenyl)methanamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (2,3-Dimethoxy-5-nitrophenyl)methanamine involves its interaction with specific molecular targets and pathways. The compound’s methoxy and nitro groups can participate in various biochemical reactions, influencing cellular processes. The exact molecular targets and pathways are still under investigation, but it is believed that the compound can modulate enzyme activity and receptor binding .
Comparación Con Compuestos Similares
Similar Compounds
- 2,3-Dimethoxyphenylamine
- 2,5-Dimethoxyphenylamine
- 3,4-Dimethoxyphenylamine
Uniqueness
(2,3-Dimethoxy-5-nitrophenyl)methanamine is unique due to the specific positioning of its methoxy and nitro groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and development .
Propiedades
Fórmula molecular |
C9H12N2O4 |
|---|---|
Peso molecular |
212.20 g/mol |
Nombre IUPAC |
(2,3-dimethoxy-5-nitrophenyl)methanamine |
InChI |
InChI=1S/C9H12N2O4/c1-14-8-4-7(11(12)13)3-6(5-10)9(8)15-2/h3-4H,5,10H2,1-2H3 |
Clave InChI |
YGBAATGGCKUCGX-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=C1OC)CN)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(3-methylpyrazin-2-yl)methylidene]hydroxylamine](/img/structure/B14032289.png)







![(6-Chloro-1-ethyl-1H-benzo[d]imidazol-2-yl)methanamine](/img/structure/B14032333.png)




![N-[5-chloro-4-(trifluoromethyl)pyridin-2-yl]-2-[(Z)-N-hydroxy-C-methylcarbonimidoyl]-1,3-thiazole-5-carboxamide](/img/structure/B14032359.png)
